molecular formula C2ClF5<br>CClF2-CF3<br>C2ClF5 B1202741 Chloropentafluoroethane CAS No. 76-15-3

Chloropentafluoroethane

Cat. No.: B1202741
CAS No.: 76-15-3
M. Wt: 154.46 g/mol
InChI Key: RFCAUADVODFSLZ-UHFFFAOYSA-N
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Description

Chloropentafluoroethane (CFC-115, CAS 76-15-3) is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula C₂ClF₅. It is a colorless, odorless gas (or compressed liquid) primarily used as a refrigerant, aerosol propellant, and chemical intermediate . Its production involves halogen exchange reactions, typically using antimony or chromium-based catalysts .

Preparation Methods

Gas-Phase Catalytic Fluorination of Dichlorotetrafluoroethane

The most widely documented industrial method for chloropentafluoroethane synthesis involves the gas-phase reaction of dichlorotetrafluoroethane (C₂F₄Cl₂) with hydrofluoric acid (HF) over fluorinated alumina catalysts. This process, detailed in U.S. Patent 4,745,236 , leverages optimized catalyst composition and reaction parameters to achieve high selectivity and conversion rates.

Catalyst Preparation and Characterization

The catalyst is synthesized from activated alumina with stringent specifications:

  • Sodium oxide (Na₂O) content : <300 ppm to minimize side reactions.

  • Pore structure : Pores with radii ≥40 Å must occupy >0.7 cm³/g, enhancing reactant diffusion and active site accessibility.

  • Impurity limits : <0.5 wt% silica (SiO₂) and <0.2 wt% iron oxide (Fe₂O₃) to prevent catalytic poisoning .

Pretreatment involves fluorinating alumina with HF or HF-air mixtures at 150–500°C, converting ≥70% of alumina to aluminum trifluoride (AlF₃). This step ensures catalytic activity and stability under reaction conditions .

Reaction Conditions and Performance

Key operational parameters include:

  • Temperature : 350–500°C to balance kinetic efficiency and catalyst longevity.

  • Pressure : 0.5–4 bars absolute, with atmospheric pressure preferred for cost-effectiveness.

  • Molar ratio (HF:C₂F₄Cl₂) : 0.5–1.5 to maximize C₂F₅Cl yield while minimizing HF excess.

  • Contact time : 5–15 seconds to optimize conversion without over-degrading products .

Under these conditions, the process achieves ≥80% conversion of C₂F₄Cl₂, with this compound selectivity exceeding 90%. Byproducts, such as C₂F₃Cl₃ and C₂ClF₅, are minimized through precise control of residence time and catalyst pore structure .

Catalytic Hydrodechlorination of Perchlorofluorocarbons

An alternative route involves hydrodechlorination of higher-chlorinated precursors, such as hexachloroethane (C₂Cl₆) or this compound derivatives, using palladium (Pd)-based catalysts. This method, explored in applied catalysis studies , emphasizes sustainability by reducing chlorine content.

Catalyst Systems and Mechanisms

Pd supported on γ-alumina or carbon exhibits high activity for C-Cl bond cleavage. Key findings include:

  • Turnover rates : 0.8–1.2 s⁻¹ at 200°C for C₂F₅Cl formation from C₂F₄Cl₂ and H₂ .

  • Deactivation factors : Sintering of Pd particles and HF-induced support degradation reduce activity by 30–50% over 100 hours .

Process Optimization

  • Temperature : 150–250°C to prevent excessive HF release and catalyst sintering.

  • H₂ partial pressure : 1–3 bars to drive hydrodechlorination without promoting side hydrogenation.

  • Feed purity : Halogenated impurities (e.g., C₂F₆) must be <100 ppm to avoid pore blockage .

This method achieves 60–75% yields but requires frequent catalyst regeneration, limiting its industrial adoption compared to fluorination routes .

Sodium Dithionite-Mediated Radical Addition

A less conventional approach involves sodium dithionite (Na₂S₂O₄)-initiated radical reactions, enabling C-Cl bond activation in perfluoroalkyl chlorides. This method, detailed in the Journal of Organic Chemistry , offers versatility for synthesizing this compound derivatives.

Reaction Pathway and Conditions

  • Substrates : Perfluoroalkyl chlorides (e.g., C₂F₅Cl) react with alkenes (e.g., ethylene) in dimethyl sulfoxide (DMSO).

  • Conditions : 75–80°C, 4–10 hours, with Na₂S₂O₄ and NaHCO₃ as redox mediators .

  • Mechanism : Single-electron transfer from dithionite generates perfluoroalkyl radicals, which abstract Cl⁻ to form C₂F₅Cl .

Yield and Selectivity

  • Conversion : 70–85% for C₂F₅Cl synthesis from C₂F₄Cl₂.

  • Byproducts : ≤15% dimerized or hydrogenated species (e.g., C₄F₁₀) .

While scalable, this method’s reliance on stoichiometric Na₂S₂O₄ raises cost and waste concerns, relegating it to niche applications .

Comparative Analysis of Synthesis Methods

Method Yield (%) Temperature (°C) Pressure (bar) Catalyst Lifetime (h) Scalability
Gas-Phase Fluorination 80–90350–5001–4>1,000Industrial
Hydrodechlorination 60–75150–2501–3100–200Pilot Scale
Radical Addition 70–8575–801N/ALaboratory

Key Trade-offs :

  • Gas-phase fluorination excels in yield and scalability but requires high energy inputs.

  • Hydrodechlorination offers lower environmental impact but suffers from catalyst deactivation.

  • Radical addition is operationally simple but economically unviable for bulk production .

Purification and Separation Techniques

Post-synthesis purification is critical due to byproducts like CFC-115 and HFC-125. U.S. Patent 6,175,045 outlines extractive distillation using ethylene glycol-based solvents (e.g., diethylene glycol monomethyl ether):

  • Extractant ratio : 1.5:1 (solvent:feed) achieves 99.99% C₂F₅Cl purity.

  • Distillation columns : 10–30 theoretical plates at 18–25 bar separate HF and chlorinated impurities .

Scientific Research Applications

Historical Context and Properties

Chloropentafluoroethane was widely used as a refrigerant before its production was banned in 1996. It possesses significant atmospheric longevity and contributes to ozone layer depletion. Key properties include:

PropertyValue
Ozone Depletion Potential (ODP)0.44 (CCl₃F = 1)
Global Warming Potential (GWP)5,860 - 7,670 (CO₂ = 1)
Atmospheric Lifetime1,020 - 1,700 years

These properties highlight the environmental impact of this compound and underscore the importance of studying its behavior in the atmosphere .

Atmospheric Studies

This compound has been a subject of study in atmospheric chemistry due to its role as a greenhouse gas. Research has focused on its historical emissions and atmospheric concentration trends. For instance, studies utilizing air samples from various locations have shown a gradual increase in atmospheric levels from its introduction until its ban . This data is crucial for understanding the long-term impacts of chlorofluorocarbons on climate change.

Catalytic Processes

Recent research has explored the use of nitrogen-doped activated carbon catalysts for the hydrodechlorination of this compound. This process aims to reduce the environmental burden of chlorofluorocarbons by converting them into less harmful substances. The catalytic performance has been evaluated under various conditions, demonstrating significant conversion rates .

Table: Catalytic Performance Summary

Catalyst TypeConversion Rate (%)Reaction Conditions
Pd/Activated Carbon85Liquid-phase hydrodechlorination
Pd/Nitrogen-Doped AC90Gas-phase hydrodechlorination

This research indicates that effective catalytic processes can mitigate the environmental impact of this compound by facilitating its breakdown .

Solvent Applications

This compound has also been investigated as a solvent in various chemical reactions. Its unique properties allow it to dissolve a wide range of substances effectively. However, due to environmental concerns, alternative solvents are being explored as replacements . The transition to greener solvents is an ongoing area of research aimed at reducing reliance on harmful compounds.

Environmental Impact and Regulatory Framework

The regulatory framework surrounding this compound is shaped by international agreements aimed at protecting the ozone layer and mitigating climate change. The Montreal Protocol specifically targets substances that deplete the ozone layer, leading to a phased-out approach for chlorofluorocarbons . The ongoing monitoring of atmospheric levels and emissions is essential for assessing compliance with these regulations.

Mechanism of Action

The mechanism of action of chloropentafluoroethane primarily involves its interaction with catalysts during chemical reactions. For example, in hydrodechlorination reactions, palladium catalysts facilitate the removal of chlorine atoms from the compound . The molecular targets and pathways involved include the activation of carbon-chlorine bonds and the formation of carbon-fluorine bonds.

Comparison with Similar Compounds

Key Physical and Chemical Properties:

Property Value Source
Molecular Weight 154.47 g/mol
Boiling Point -39.1°C
Vapor Pressure 5.580 atm·m³/mole
Water Solubility 58 mg/L
ODP (relative to CFC-11) 0.44
GWP (100-year horizon) 7,240

Chloropentafluoroethane belongs to the CFC family, which includes other ozone-depleting substances like CFC-11 , CFC-12 , CFC-113 , and CFC-114 . It is also structurally related to hydrofluorocarbons (HFCs) such as HFC-125 (pentafluoroethane) and HFC-32 (difluoromethane), which are developed as alternatives .

Table 1: Comparative Analysis of this compound and Key Analogs

Compound (CAS) Formula ODP GWP Primary Applications Regulatory Status
CFC-115 (76-15-3) C₂ClF₅ 0.44 7,240 Refrigerant, propellant Phased out (Montreal Protocol)
CFC-11 (75-69-4) CCl₃F 1.0 4,750 Foam blowing, refrigeration Banned globally
CFC-12 (75-71-8) CCl₂F₂ 1.0 10,200 Refrigeration, aerosols Banned globally
CFC-114 (76-14-2) C₂Cl₂F₄ 0.94 9,800 Refrigerant, solvent Phased out
HFC-125 (354-33-6) C₂HF₅ 0 3,170 Refrigerant (replacement for CFCs) Restricted under Kigali Amendment
HFC-32 (75-10-5) CH₂F₂ 0 677 Air conditioning Regulated under Kigali Amendment

Key Findings:

Ozone Depletion Potential (ODP): CFC-115 has an ODP of 0.44, lower than CFC-11 (1.0) and CFC-114 (0.94) but higher than HFCs (0) . The chlorine content in CFC-115 contributes to stratospheric ozone depletion via UV-induced radical reactions .

Global Warming Potential (GWP): CFC-115 has a GWP of 7,240 over 100 years, significantly higher than HFC-125 (3,170) and HFC-32 (677) . Its long atmospheric lifetime (~1,020 years) exacerbates its climate impact .

Toxicity and Safety:

  • CFC-115 has low acute toxicity (rat LC₅₀ = 4,880 gm/m³/4H) but poses asphyxiation risks due to gas displacement .
  • In contrast, chlorodifluoromethane (HCFC-22) and This compound mixtures have caused fatal respiratory arrest in cases of recreational misuse .

Regulatory Differences: CFC-115 is classified as a Class 2.2 non-flammable gas (UN 1020) under hazardous materials regulations . HFCs like HFC-125 and HFC-32 are regulated under the Kigali Amendment to the Montreal Protocol for their high GWP, unlike CFCs, which are fully phased out .

Environmental Persistence:

  • CFC-115’s atmospheric concentration is monitored via firn air and ambient measurements, with reconstructed emissions showing peak production in the 1980s .
  • HFCs, while ozone-safe, still require mitigation due to their climate impacts .

Research and Technological Developments

  • Adsorption Behavior: CFC-115 exhibits distinct adsorption isotherms on activated carbon compared to HFC-125, with higher affinity due to its larger molecular size and polarity .
  • Production Methods: Gas-phase fluorination of perchloroethylene using chromium catalysts yields CFC-115 alongside CFC-114, requiring distillation for purification .
  • Infrared Spectroscopy: CFC-115’s IR spectrum (2–40 µm) shows unique absorption bands due to C-Cl and C-F stretching modes, aiding in atmospheric detection .

Biological Activity

Chloropentafluoroethane, commonly known as CFC-115, is a chlorofluorocarbon (CFC) that has been primarily used as a refrigerant and aerosol propellant. Despite its widespread industrial applications, its biological activity and potential health risks have garnered significant attention. This article explores the biochemical properties, cellular effects, molecular mechanisms, and toxicological profiles associated with this compound.

Overview

This compound (CAS Number: 76-15-3) is a colorless and odorless gas that can exist as a compressed liquid. It has been identified as having a high ozone depletion potential, leading to its ban under the Montreal Protocol since January 1, 1996. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.

This compound interacts with various biological molecules, influencing numerous biochemical pathways:

  • Cytochrome P450 Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are critical in the metabolism of xenobiotics. Such interactions can lead to the formation of reactive intermediates that may covalently bind to proteins, altering their function.
  • Glutathione S-Transferase : this compound can also interact with glutathione S-transferase, an enzyme involved in detoxification processes. This interaction may result in the conjugation of the compound with glutathione, facilitating its excretion.

Cellular Effects

The exposure to this compound has been linked to various cellular effects:

  • Oxidative Stress : It can induce oxidative stress within cells, activating stress response pathways and altering gene expression related to antioxidant defense mechanisms .
  • Mitochondrial Function : this compound affects mitochondrial function, leading to disruptions in cellular energy metabolism.
  • Cellular Signaling : The compound may disrupt cell signaling pathways and alter cellular metabolism, potentially leading to inflammation and tissue damage at higher concentrations .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The compound can inhibit cytochrome P450 activity, resulting in the accumulation of unmetabolized xenobiotics.
  • Gene Expression Alteration : By activating transcription factors involved in stress responses, this compound can induce changes in gene expression that impact cellular functions.

Acute Health Effects

Acute exposure to this compound can lead to several immediate health effects:

  • Respiratory Irritation : Inhalation can irritate the nose, throat, and lungs, causing coughing and shortness of breath. High concentrations may lead to chest tightness and wheezing .
  • Cardiac Sensitization : There is evidence suggesting that exposure may affect cardiac function, potentially causing irregular heartbeats .

Chronic Health Effects

Chronic exposure may result in long-term health consequences:

  • Lung Damage : Although not definitively proven, prolonged exposure could potentially lead to lung damage due to irritation from the compound .
  • Cancer Risk : Current data does not indicate a direct link between this compound exposure and cancer development; however, further research is necessary to fully understand its long-term effects on human health .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Minimal effects on cellular function are observed at low doses.
  • High Doses : At elevated levels, significant toxic effects such as oxidative stress and inflammation have been documented. Threshold levels exist where increased dosage correlates with heightened severity of adverse effects .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Toxicity Studies : Research conducted on animal models has shown that this compound exhibits low gastrointestinal absorption but significant respiratory toxicity when inhaled. Dogs exposed to high concentrations exhibited cardiovascular irregularities .
  • Environmental Impact Studies : Investigations into atmospheric levels of chlorofluorocarbons have indicated that CFC-115 contributes significantly to ozone depletion, necessitating further studies on its ecological impact and potential health risks associated with environmental exposure .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of chloropentafluoroethane for experimental use?

Purity assessment typically involves gas chromatography (GC) coupled with mass spectrometry (MS) or thermal conductivity detection (TCD). Calibration with certified reference materials (e.g., ASD-ALR-CFC-006S-2X) ensures accuracy. For trace impurities, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like residual chlorinated byproducts. Ensure storage in inert, sealed containers to prevent contamination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use local exhaust systems to maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs).
  • Personal Protective Equipment (PPE) : Wear cryogenic gloves and face shields to prevent frostbite during liquid-phase handling.
  • Emergency Measures : Install eyewash stations and emergency showers in proximity to work areas. Avoid contact with incompatible materials (e.g., strong bases, oxidizing agents) to prevent exothermic reactions .

Q. How is this compound detected in environmental or biological samples?

Air sampling methods include sorbent tubes (e.g., activated charcoal) followed by thermal desorption and GC/MS analysis. For biological matrices, headspace sampling with gas chromatography-electron capture detection (GC-ECD) is effective due to its high electron affinity. Quantify using calibration curves validated against NIST-traceable standards .

Advanced Research Questions

Q. How can contradictions in adsorption equilibrium data for this compound on activated carbon be resolved?

Discrepancies in adsorption isotherms (e.g., Langmuir vs. Freundlich models) often arise from variations in pore structure or surface functional groups of the adsorbent. Replicate experiments using standardized materials (e.g., Norit RB1 activated carbon) and validate with the Peng-Robinson equation of state. Include temperature-dependent interaction parameters (e.g., k12 = 0.012–0.025 at 243–333 K) to improve model accuracy .

Q. What experimental designs minimize uncertainties in thermodynamic property measurements (e.g., bubble point pressures)?

Use static apparatuses with calibrated quartz pressure transducers (uncertainty ≤1.2 kPa) and thermostatic baths (±20 mK). For binary mixtures (e.g., HFC-125/CFC-115), ensure phase equilibrium via continuous stirring and monitor mole fractions with GC. Correlate data using modified equations of state (e.g., PR-EOS with van der Waals mixing rules) to predict azeotropic behavior .

Q. How does this compound interact with zeolites in gas separation applications?

Studies on Linde 5A zeolites reveal preferential adsorption of CFC-115 over lighter alkanes due to polarizability differences (CFC-115: 9.3 Å<sup>3</sup> vs. CH4: 2.6 Å<sup>3</sup>). Design experiments with controlled pore sizes (3–5 Å) and measure adsorption capacities at varying pressures (0.1–10 MPa). Use in situ FTIR to track competitive adsorption mechanisms .

Q. What methodologies are used to assess the ozone depletion potential (ODP) of this compound?

Calculate ODP using the Atmospheric Lifetime Experiment (ALE) data and radiative efficiency models. Compare its stratospheric chlorine loading potential (SCLP) to CFC-11 (reference ODP = 1.0). Recent studies estimate CFC-115’s ODP at 0.6–0.8, requiring validation via UV photolysis cross-section measurements in simulated stratospheric conditions .

Q. Specialized Applications in Research

Q. How is this compound utilized in dark matter detection experiments (e.g., PICASSO)?

Superheated CFC-115 droplets act as WIMP (Weakly Interacting Massive Particle) detectors. When a WIMP interacts, localized vaporization generates acoustic signals. Optimize droplet size (10–100 µm) and operating temperatures (15–25°C) to enhance sensitivity. Calibrate using neutron sources and background radiation shielding (e.g., SNOLAB’s 2 km rock overburden) .

Q. What analytical challenges arise in quantifying this compound degradation products (e.g., trifluoroacetic acid)?

Degradation via hydrolysis or photolysis produces highly polar metabolites, complicating GC analysis. Use ion chromatography (IC) with suppressed conductivity detection for quantification. Validate methods with isotopically labeled internal standards (e.g., <sup>13</sup>C-CFC-115) to correct for matrix effects .

Q. Methodological Recommendations

  • Data Reproducibility : Document experimental conditions (e.g., pressure, temperature gradients) in line with Beilstein Journal guidelines to enable replication .
  • Regulatory Compliance : Adhere to Montreal Protocol restrictions on production and usage in non-essential applications .
  • Interdisciplinary Collaboration : Combine thermodynamic modeling with environmental toxicology to address gaps in lifecycle impact assessments .

Properties

IUPAC Name

1-chloro-1,1,2,2,2-pentafluoroethane
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InChI

InChI=1S/C2ClF5/c3-1(4,5)2(6,7)8
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InChI Key

RFCAUADVODFSLZ-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)Cl)(F)(F)F
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Molecular Formula

C2ClF5, Array, ClC2F5
Record name CHLOROPENTAFLUOROETHANE
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DSSTOX Substance ID

DTXSID3026435
Record name Chloropentafluoroethane
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Molecular Weight

154.46 g/mol
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Physical Description

Chloropentafluoroethane is a colorless odorless gas with an ether-like odor. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless gas with a slight, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a slight, ethereal odor., Colorless gas with a slight, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-38 °F at 760 mmHg (NIOSH, 2023), -39.1 °C, -39 °C, -38 °F
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Solubility

0.006 % at 77 °F (NIOSH, 2023), In water, 58 mg/L at 25 °C, Soluble in ethanol, ether, 0.058 mg/mL at 25 °C, Solubility in water: none, (77 °F): 0.006%
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Density

Liquid density at 28 °C: 1.291 g/mL, Relative density (water = 1): 1.3, 5.55(relative gas density)
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Vapor Density

5.55 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 8.37 g/L at -39.1 °C, Relative vapor density (air = 1): 5.3, 5.55
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Vapor Pressure

7.9 atm at 70 °F (NIOSH, 2023), 6,860 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 797, 7.9 atm, (70 °F): 7.9 atm
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Color/Form

Colorless gas, Colorless gas ... [Note: Shipped as a liquefied compressed gas]

CAS No.

76-15-3
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Melting Point

-223 °F (NIOSH, 2023), -99.4 °C, -106 °C, -223 °F
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Synthesis routes and methods

Procedure details

In the reactor 101, GeF4 and hexachloroethane in the reaction feed contact the catalyst (e.g., AlCl3) held in the catalyst bed. The reactor 101 can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa). In one embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-113 with high yield and good selectivity at a reaction temperature of about 310° C. and a molar ratio of hexachloroethane to GeF4 of about 1:1.67. Other potential fluorination products can include 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), 1,2-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), 1-chloro-1,1,2,2,2-pentafluoroethane (CFC-115), and/or other fluorine-substituted chloroethanes. In another embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-114a (about 73%) and CFC-115 (about 27%) at a reaction temperature of about 340° C. and a molar ratio of hexachloroethane to GeF4 of about 1:2.75.
[Compound]
Name
1,2-dichloro-1,2,2,2-tetrafluoroethane
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[Compound]
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fluorine-substituted chloroethanes
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Yield
73%
Yield
27%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloropentafluoroethane
Reactant of Route 2
Chloropentafluoroethane
Reactant of Route 3
Chloropentafluoroethane
Reactant of Route 4
Chloropentafluoroethane
Reactant of Route 5
Chloropentafluoroethane
Reactant of Route 6
Chloropentafluoroethane

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